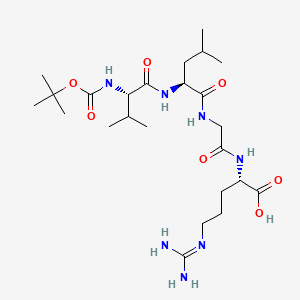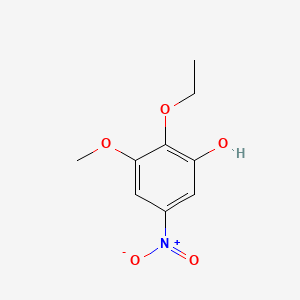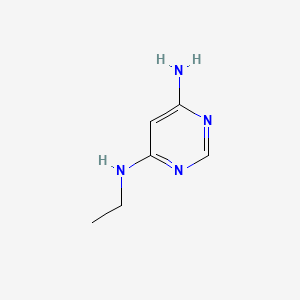
N4-ethylpyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-ethylpyrimidine-4,6-diamine is an organic compound belonging to the class of aminopyrimidines It is characterized by the presence of an ethyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring, and amino groups at the fourth and sixth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-ethylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method includes the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly production.
Análisis De Reacciones Químicas
Types of Reactions
N4-ethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the amino groups, leading to different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
N4-ethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N4-ethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and progression.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-N4-ethylpyrimidine-4,5-diamine: This compound has a similar structure but with a chlorine atom at the sixth position.
2-amino-5-ethylpyrimidine: Another related compound with an amino group at the second position and an ethyl group at the fifth position.
Uniqueness
N4-ethylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit EGFR makes it particularly valuable in medicinal chemistry for developing targeted cancer therapies.
Propiedades
Número CAS |
101080-47-1 |
|---|---|
Fórmula molecular |
C6H10N4 |
Peso molecular |
138.174 |
Nombre IUPAC |
4-N-ethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-8-6-3-5(7)9-4-10-6/h3-4H,2H2,1H3,(H3,7,8,9,10) |
Clave InChI |
ZXWXQHNTKANDRB-UHFFFAOYSA-N |
SMILES |
CCNC1=NC=NC(=C1)N |
Sinónimos |
Pyrimidine, 4-amino-6-ethylamino- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetyl coenzyme A, [acetyl-3H]](/img/structure/B561347.png)
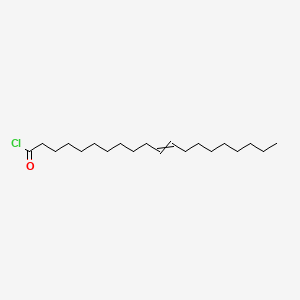
![Cyclopropanecarbonyl chloride, 2-(1,3-butadienyl)-, [1alpha,2beta(E)]- (9CI)](/img/no-structure.png)
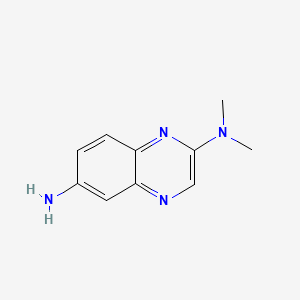
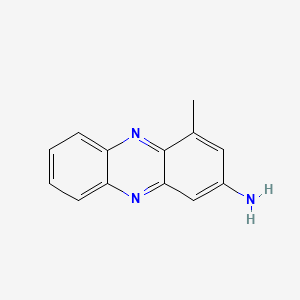
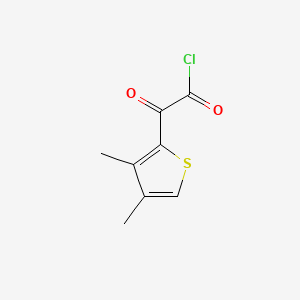
![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)
